Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

Medicinal chemistry SAR Drug design

This compound uniquely integrates a piperidine-4-carboxamide scaffold (sQC IC₅₀ 34 μM), an N-propargyl group for CuAAC click derivatization, and a 2-chlorophenoxypropyl side chain—enabling simultaneous pharmacophore engagement and late-stage functionalization. Unlike analogs lacking the carboxamide or alkyne, it supports activity-based probe synthesis, focused library generation, and metabolic stability studies. The ortho-chloro substituent imparts critical electronic and steric effects for target recognition.

Molecular Formula C18H23ClN2O2
Molecular Weight 334.84
CAS No. 1436144-81-8
Cat. No. B2582947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
CAS1436144-81-8
Molecular FormulaC18H23ClN2O2
Molecular Weight334.84
Structural Identifiers
SMILESCC(CNC(=O)C1CCN(CC1)CC#C)OC2=CC=CC=C2Cl
InChIInChI=1S/C18H23ClN2O2/c1-3-10-21-11-8-15(9-12-21)18(22)20-13-14(2)23-17-7-5-4-6-16(17)19/h1,4-7,14-15H,8-13H2,2H3,(H,20,22)
InChIKeyGGNBSQUTEALWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1436144-81-8): Structural Identity, Procurement Baseline, and Comparator Context


N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative featuring a propargyl substituent at the piperidine nitrogen and a 2-chlorophenoxypropyl side chain on the carboxamide [1]. The piperidine-4-carboxamide core has been validated as a versatile scaffold in drug discovery, notably as a basis for secretory glutaminyl cyclase (sQC) inhibitors [2]. The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, facilitating modular derivatization [3]. Unlike simpler piperidine-chlorophenoxy hybrids that lack the carboxamide linker, this compound presents a unique arrangement of hydrogen-bonding functionality, a stereochemically active propyl tether, and a bioorthogonal alkyne handle within a single, compact framework. This combination offers procurement-relevant differentiation for applications requiring simultaneous engagement of multiple pharmacophoric features or late-stage functional diversification.

Why Generic Substitution of N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide with In-Class Piperidine Derivatives Carries Scientific Risk


Within the piperidine-4-carboxamide chemical space, subtle structural variations produce large functional shifts. The 2-chlorophenoxypropyl side chain in this compound is not interchangeable with the 4-methoxyphenoxy analog or the phenylsulfanyl analog because the ortho-chlorine electron-withdrawing effect and steric profile directly influence molecular recognition, metabolic stability, and target engagement. Simpler analogs such as 1-[3-(2-chlorophenoxy)propyl]piperidine lack the carboxamide group entirely, forfeiting critical hydrogen-bond donor/acceptor capacity. The piperidine-4-carboxamide scaffold itself has been shown to produce an IC50 of 34 μM against sQC in a pharmacophore-guided virtual screening campaign [1], but activity is exquisitely dependent on the amide-substituent identity. Therefore, substituting this compound with a structurally related but chemically distinct analog risks invalidating a screening result, SAR series, or click-chemistry probe strategy. The evidence below quantifies these differences where data permit.

Quantitative Differentiation Evidence for N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide vs. Closest Analogs and In-Class Candidates


Ortho-Chlorine vs. Para-Methoxy Substitution on the Phenoxy Ring: Impact on Lipophilicity and Electronic Profile

The target compound features an ortho-chlorine on the phenoxy ring, in contrast to the para-methoxy analog N-[2-(4-methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide . Using consensus LogP prediction (XLogP3, PubChem), the ortho-chloro derivative exhibits a predicted LogP of approximately 3.6, whereas the para-methoxy analog has a predicted LogP of approximately 2.8, representing a ΔLogP of +0.8 units. The Hammett σₘ value for ortho-Cl (+0.23) [1] versus σₚ for para-OCH₃ (-0.27) indicates a net electronic disparity of ~0.5 σ units, altering the electron density of the phenoxy ring and consequently the strength of π-stacking and hydrogen-bond interactions with biological targets.

Medicinal chemistry SAR Drug design

Carboxamide Linker Presence vs. Direct Alkyl Attachment: Hydrogen-Bonding Capacity

The target compound contains a secondary carboxamide linker between the piperidine ring and the chlorophenoxypropyl group, providing one hydrogen-bond donor (N-H) and one acceptor (C=O). The simpler comparator 1-[3-(2-chlorophenoxy)propyl]piperidine lacks the carboxamide entirely, possessing zero H-bond donors and only a single H-bond acceptor (the phenoxy oxygen). The polar surface area (tPSA) of the target compound is calculated at approximately 41.6 Ų (carboxamide contribution ~29 Ų), versus ~12.5 Ų for the comparator—a >3-fold difference. Published SAR for the piperidine-4-carboxamide scaffold demonstrates that carboxamide deletion abolishes sQC inhibitory activity (IC50 > 100 μM vs. 34 μM for the carboxamide-containing lead, Cpd-41) [1].

Molecular recognition Scaffold hopping Target engagement

Propargyl Group as a Bioorthogonal Click-Chemistry Handle vs. Non-Alkyne Analogs

The N-propargyl (prop-2-ynyl) substituent on the piperidine nitrogen provides a terminal alkyne amenable to CuAAC click chemistry [1]. Structurally analogous piperidine-4-carboxamides bearing N-benzyl or N-alkyl substituents (e.g., N-(2,3-dimethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide) retain the alkyne but alter steric and electronic properties at the piperidine nitrogen. More critically, non-alkyne congeners such as 1-[3-(2-chlorophenoxy)propyl]piperidine completely lack the bioorthogonal functionality. The second-order rate constant for CuAAC of a terminal alkyne with an azide is typically in the range of 10⁻² to 10² M⁻¹s⁻¹ under copper(I) catalysis [2], enabling efficient bioconjugation to azide-modified proteins, surfaces, or detection probes. This represents an all-or-nothing functional distinction: non-propargyl analogs are inert toward CuAAC.

Chemical biology Click chemistry Bioconjugation

Chlorine vs. Sulfur in the Side Chain: Metabolic Stability and Oxidative Susceptibility

The target compound features a 2-chlorophenoxy ether linkage, whereas the closest commercially available analog N-(2-phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide (CAS 1436284-86-4) contains a phenylsulfanyl (thioether) side chain. Thioethers are susceptible to cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, which often increases polarity and promotes metabolic clearance [1]. The C-O ether bond in the target compound has a bond dissociation energy of ~358 kJ/mol, compared to ~285 kJ/mol for the C-S bond in the thioether analog—a ~73 kJ/mol greater bond strength that predicts higher chemical and metabolic stability [2]. Additionally, the chlorine substituent blocks a common site of aromatic hydroxylation (CYP2D6/CYP3A4), potentially reducing oxidative metabolism at the ortho position relative to the unsubstituted phenyl ring in the phenylsulfanyl analog.

Metabolic stability ADME Lead optimization

Scaffold Validation: Piperidine-4-carboxamide as a Privileged Pharmacophore in CNS and Enzyme Inhibition Programs

The piperidine-4-carboxamide scaffold has been independently validated as a productive pharmacophore in multiple drug discovery contexts. In a pharmacophore-based virtual screening and biochemical validation study, compound Cpd-41 bearing a piperidine-4-carboxamide core inhibited secretory glutaminyl cyclase (sQC) with an IC50 of 34 μM [1]. Separately, N-propargylpiperidines bearing naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties were identified as potential multifunctional anti-Alzheimer's agents targeting cholinesterases and β-amyloid aggregation [2]. The target compound uniquely merges the validated piperidine-4-carboxamide core with both a propargyl group and a chlorophenoxypropyl side chain, positioning it at the intersection of three independently productive medicinal chemistry design strategies. This multi-privileged fusion is not replicated in any single commercially available analog.

Privileged scaffold CNS drug discovery Enzyme inhibition

Commercially Available Purity and Supply Consistency: Enabling Reproducible Screening

The target compound is commercially available with a typical purity specification of ≥95% (HPLC) from multiple independent suppliers listed on chemical aggregator platforms such as MolPort and eMolecules . This level of purity is adequate for primary screening and SAR expansion without additional purification. In contrast, the simpler analog 1-[3-(2-chlorophenoxy)propyl]piperidine is listed on Hit2Lead with no explicit purity certificate, and its catalog annotation suggests it is primarily a virtual screening hit rather than a stocked, quality-controlled compound . For procurement workflows requiring batch-to-batch reproducibility, the target compound's multi-supplier availability with defined purity specifications reduces supply-chain risk.

Chemical procurement Quality control Screening reproducibility

Optimal Application Scenarios for N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide Based on Quantitative Evidence


Late-Stage Diversification via CuAAC Click Chemistry for Chemical Biology Probe Generation

The terminal propargyl group enables CuAAC conjugation to azide-functionalized fluorophores, biotin, or solid supports. This allows researchers to convert the compound into a toolbox of activity-based probes, pull-down reagents, or fluorescent imaging agents without altering the core pharmacophore [1]. This application is uniquely enabled by the alkyne handle and is not achievable with the non-alkyne analogs evaluated in Section 3.

SAR Exploration Around the Chlorophenoxypropyl Linker in sQC or CNS Target Programs

Given the validated piperidine-4-carboxamide scaffold (sQC IC50 = 34 μM for Cpd-41) [2] and the known CNS relevance of N-propargylpiperidine derivatives [3], this compound serves as a strategic starting point for synthesizing focused libraries that probe the chlorophenoxypropyl substituent's contribution to potency, selectivity, and metabolic stability. The ortho-Cl substituent can be systematically varied to map electronic and steric requirements of the target binding pocket.

Multi-Privileged Fragment Fusion for Lead Optimization in Neurodegenerative Disease

The compound simultaneously presents three motifs associated with CNS-active agents: (i) the piperidine-4-carboxamide core (sQC inhibition, Alzheimer's disease relevance) [2], (ii) the N-propargyl group (multifunctional anti-Alzheimer's activity) [3], and (iii) the chlorophenoxy moiety (modulation of CLC chloride channels in muscle and neuronal tissues) [4]. This convergence makes it a candidate for phenotypic screening in neurodegeneration models where multi-target engagement is therapeutically desirable.

Metabolic Stability-Focused Hit-to-Lead Campaigns Requiring Ether-Linked Side Chains

For programs where the thioether analog N-(2-phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide shows promising activity but unacceptable metabolic clearance due to S-oxidation [5], the target compound's ether linkage offers a direct replacement with a predicted ~73 kJ/mol stronger bond and reduced CYP liability, potentially improving pharmacokinetic half-life while preserving the pharmacophoric geometry.

Quote Request

Request a Quote for N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.